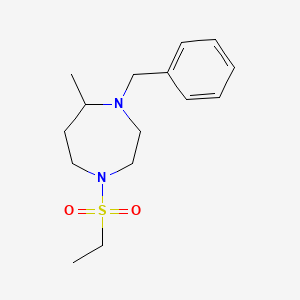
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as DBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one works by inhibiting the Notch signaling pathway, which is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. Specifically, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one binds to the Notch receptor and prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one depend on the specific application and dosage used. In cancer research, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. In stem cell differentiation, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been used to promote the differentiation of pluripotent stem cells into specific cell types. In neurodegenerative disease treatment, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been investigated for its potential to promote neural regeneration and repair.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its specificity for the Notch signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. Additionally, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have low toxicity in various cell types. However, one limitation of using 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
For 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one research include investigating its potential applications in other disease areas, such as cardiovascular disease and diabetes, as well as exploring its use in combination with other therapies. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and its potential side effects in various cell types.
Synthesis Methods
The synthesis of 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one involves the reaction of 3,3-dimethylpyrrolidine-1-carbonyl chloride with 2-aminophenol in the presence of a base. The resulting 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one product has a white crystalline appearance and a melting point of 240-242°C.
Scientific Research Applications
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been extensively studied for its potential applications in various fields, including cancer research, stem cell differentiation, and neurodegenerative disease treatment. In cancer research, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the Notch signaling pathway, which plays a critical role in the development and progression of various types of cancer. In stem cell differentiation, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been used to promote the differentiation of pluripotent stem cells into specific cell types, such as neurons and cardiomyocytes. In neurodegenerative disease treatment, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been investigated for its potential to promote neural regeneration and repair.
properties
IUPAC Name |
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2)5-6-17(9-15)14(19)10-3-4-12-11(7-10)16-13(18)8-20-12/h3-4,7H,5-6,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFPBBCPNRCJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CC3=C(C=C2)OCC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)




![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)
